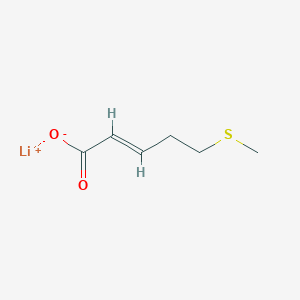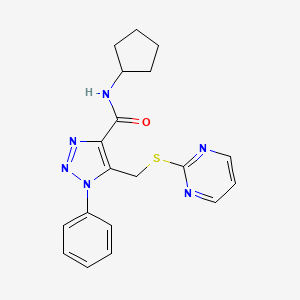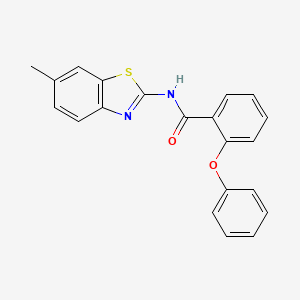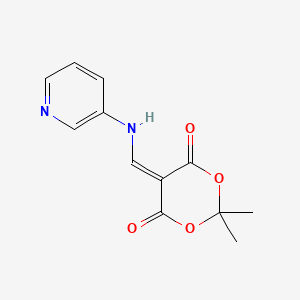![molecular formula C19H22O4 B2965023 3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid CAS No. 672891-59-7](/img/structure/B2965023.png)
3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is a chemical compound with the molecular formula C16H16O4 . It has an average mass of 272.296 Da and a monoisotopic mass of 272.104858 Da .
Molecular Structure Analysis
The molecular structure of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” consists of 16 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The Log Octanol-Water Partition Coefficient (Log Kow) of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is estimated to be 3.77 . The boiling point is estimated to be 421.45°C, and the melting point is estimated to be 175.91°C . The vapor pressure at 25°C is estimated to be 2.95E-009 mm Hg .Aplicaciones Científicas De Investigación
Renewable Building Blocks for Polymeric Materials
Compounds structurally related to 3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid, such as phloretic acid, have been utilized as renewable building blocks for the synthesis of polybenzoxazine, a class of polymeric materials known for their outstanding thermal and mechanical properties. Phloretic acid is highlighted for enhancing the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol in material science applications (Acerina Trejo-Machin et al., 2017).
Chemical Synthesis and Ring Closure
In the realm of synthetic chemistry, compounds similar to the query have been studied for their reactivity in ring closure reactions. For example, acid-catalyzed ring closure of related methoxyphenyl propionic acids has been reported, showcasing the potential for synthesizing complex heterocyclic structures, which could be pivotal in drug development and organic synthesis (D. W. Brown et al., 1971).
Radical Cation Fragmentation Studies
The behavior of arylalkanol radical cations, structurally akin to the query compound, in solvent systems has been explored, offering insights into the fragmentation patterns that can influence the development of new synthetic methodologies and the understanding of reaction mechanisms (E. Baciocchi et al., 1996).
Prodrug Synthesis for Enhanced Drug Delivery
Analogous compounds have been developed into prodrugs, such as morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen, demonstrating the potential for improved solubility and skin permeation, which is crucial for topical drug delivery systems (J. Rautio et al., 2000).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
The synthesis of novel compounds, bearing resemblance to the query molecule, has shown significant antioxidant, anti-inflammatory, and antiulcer activities, highlighting their potential therapeutic applications (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(2)23-15-10-8-14(9-11-15)17(12-19(20)21)16-6-4-5-7-18(16)22-3/h4-11,13,17H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKNLMVGEGIXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2964943.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2964945.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2964947.png)

![2,6-dichloro-N-[4-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyridine-3-carboxamide](/img/structure/B2964949.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2964952.png)
![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)

![N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2964956.png)
![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)
